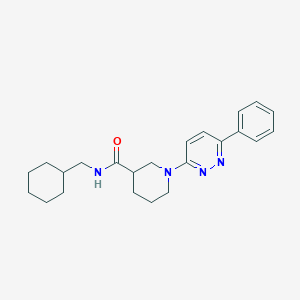

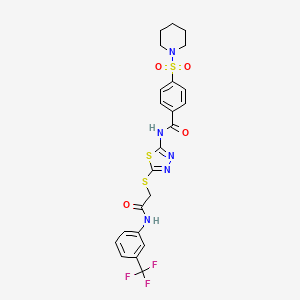

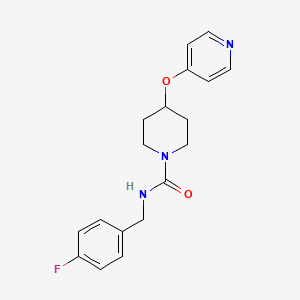

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Scientific Research Applications

Neuroimaging and Neuropsychiatric Disorders

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, a compound related to N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, has been prepared for use in positron emission tomography (PET) imaging. This compound is found to be a reversible, selective, and high affinity 5-HT1A receptor antagonist. It shows high brain uptake, slow brain clearance, and stability to defluorination, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

HIV-1 Reverse Transcriptase Inhibition

In the context of HIV-1 treatment, N-phenyl piperidine analogs of piperidine-4-yl-aminopyrimidines have been synthesized and evaluated. These compounds, including those with a carboxamide group, have demonstrated potent activity against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses. Their synthesis, structure-activity relationship, and binding motif in the context of HIV-1 treatment are of significant interest (Tang et al., 2010).

Soluble Epoxide Hydrolase Inhibition

A study on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified these compounds as effective inhibitors. These inhibitors showed potential in affecting a serum biomarker derived from linoleic acid, indicating their possible use in studying various disease models (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited significant activities in DNA binding/cleavage assays, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Rho Kinase Inhibition for CNS Disorders

A scalable and facile synthetic process was developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. The optimized synthesis process provides insights into the development of this compound for clinical use (Wei et al., 2016).

properties

IUPAC Name |

N-(cyclohexylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O/c28-23(24-16-18-8-3-1-4-9-18)20-12-7-15-27(17-20)22-14-13-21(25-26-22)19-10-5-2-6-11-19/h2,5-6,10-11,13-14,18,20H,1,3-4,7-9,12,15-17H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGYBDJMQFSYIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)

![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)

![1-[1-(2-Phenylethyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2410778.png)

![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)